molecular formula C18H19N3O2 B2915183 N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide CAS No. 2418705-40-3

N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide

Cat. No. B2915183
CAS RN: 2418705-40-3
M. Wt: 309.369
InChI Key: NGTBJWIMLAPVSO-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and cell death.
Biochemical and Physiological Effects:
N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and cell death. It has also been shown to have anti-cancer, anti-microbial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied for its potential applications in various fields. However, one of the limitations of using N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide. One of the future directions is to further investigate its mechanism of action. Another future direction is to study its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, further studies are needed to determine its potential use as an anti-inflammatory, anti-cancer, anti-microbial, and anti-viral agent. Finally, future studies should focus on the development of new and more efficient methods for the synthesis of N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide.
In conclusion, N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. Although its mechanism of action is not fully understood, it has been suggested to act by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and cell death. Further studies are needed to determine its potential use in the treatment of various diseases and to develop new and more efficient methods for its synthesis.

Synthesis Methods

N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide can be synthesized using various methods, including the reaction of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid with ethyl cyanoacetate in the presence of a base. The reaction mixture is then heated to obtain the desired product. Other methods of synthesis include the reaction of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid with 2-chloro-N-(1-hydroxy-2-propenyl)acetamide and the reaction of 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid with N-cyano-N-methylacetamide.

Scientific Research Applications

N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide has been extensively studied for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

N-(1-cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-10-5-11(2)17-14(6-10)15(7-16(21-17)12-3-4-12)18(23)20-13(8-19)9-22/h5-7,12-13,22H,3-4,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTBJWIMLAPVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)NC(CO)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2-hydroxyethyl)-2-cyclopropyl-6,8-dimethylquinoline-4-carboxamide

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